molecular formula C20H27BrN2O5 B11462811 Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11462811
M. Wt: 455.3 g/mol
InChI Key: GNWFCKHTHLZIPN-UHFFFAOYSA-N
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Properties

Molecular Formula

C20H27BrN2O5

Molecular Weight

455.3 g/mol

IUPAC Name

propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C20H27BrN2O5/c1-3-5-11-27-17-7-6-14(21)12-15(17)20(26)23-9-8-22-19(25)16(23)13-18(24)28-10-4-2/h6-7,12,16H,3-5,8-11,13H2,1-2H3,(H,22,25)

InChI Key

GNWFCKHTHLZIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Butoxylation: The addition of a butoxy group to the benzene ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzoyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 2-[1-(5-chloro-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Propyl 2-[1-(5-fluoro-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Propyl 2-[1-(5-iodo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Uniqueness

Propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.

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